2-(Chloromethyl)-1-methylnaphthalene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
96437-13-7 |
|---|---|
Molecular Formula |
C12H11Cl |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-(chloromethyl)-1-methylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7H,8H2,1H3 |
InChI Key |
HZODSUZFJLKBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)CCl |
Origin of Product |
United States |
Contextual Significance Within Naphthalene Derivative Chemistry
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in the development of a wide range of organic compounds. ijpsjournal.com Its derivatives are integral to medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comresearchgate.netnih.gov The functionalization of the naphthalene core allows for the fine-tuning of its electronic and steric properties, leading to the generation of molecules with specific and enhanced functionalities.
The introduction of a chloromethyl group to the naphthalene ring, as seen in chloromethylnaphthalenes, imparts a high degree of reactivity, making these compounds valuable precursors in synthesis. nbinno.com The position of the substituents on the naphthalene ring significantly influences the compound's reactivity and the stereochemistry of subsequent reactions. While 1-chloromethylnaphthalene has been more extensively studied, the specific substitution pattern of 2-(Chloromethyl)-1-methylnaphthalene offers a unique steric and electronic environment that can be exploited in targeted synthetic strategies. The presence of the methyl group at the 1-position can influence the reactivity of the chloromethyl group at the 2-position through electronic effects and can also introduce steric hindrance that may be advantageous in controlling the regioselectivity of reactions.
Role As a Key Intermediate and Building Block in Organic Synthesis
Established Synthetic Pathways to this compound and Analogues
Chloromethylation Strategies (e.g., from Methylnaphthalenes)
The most direct approach to synthesizing this compound is through the electrophilic aromatic substitution of 1-methylnaphthalene (B46632). This method, a variant of the Blanc chloromethylation, typically involves reacting the parent aromatic hydrocarbon with a source of formaldehyde (B43269) (such as paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst. numberanalytics.com
While chloromethylation of naphthalene (B1677914) itself primarily yields the 1-substituted product due to the higher stability of the corresponding reaction intermediate, the substitution pattern of 1-methylnaphthalene is more complex. libretexts.orgblogspot.com The existing methyl group at the C1 position acts as an activating, ortho-, para-director, influencing the incoming chloromethyl group to target the C2 and C4 positions. The formation of the desired 2-substituted isomer is a result of a delicate balance between electronic and steric factors that govern the reaction's regioselectivity.
In more extensive chlorination reactions, powerful reagents can introduce multiple chlorine atoms onto the naphthalene ring system in addition to the chloromethyl group. For instance, the treatment of 1-methylnaphthalene with Silberrad's reagent has been shown to produce various highly chlorinated (chloromethyl)naphthalene analogues. nih.gov
Alternative Synthetic Routes and Precursors
An alternative and often more regioselective pathway to this compound avoids the direct chloromethylation of the aromatic ring. This method involves the conversion of a precursor molecule where the desired substitution pattern is already established.
A key example of this strategy is the chlorination of the corresponding alcohol, (1-methylnaphthalen-2-yl)methanol. This precursor can be converted to the target compound, this compound, by treatment with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this type of transformation, effectively replacing the hydroxyl group with a chlorine atom. pearson.com This approach is analogous to the synthesis of 2-(chloromethyl)-6-methylnaphthalene (B8740902) from 6-methyl-2-naphthalenemethanol. stackexchange.com This route offers the advantage of unambiguous regiochemistry, as the positions of the methyl and chloromethyl groups are predetermined by the structure of the starting alcohol.
Reaction Conditions and Catalytic Systems in Synthesis
Impact of Reagents and Co-catalysts (e.g., Silberrad's Reagent, Quaternary Ammonium (B1175870) Salts)
The outcome of the synthesis is highly dependent on the reagents and catalysts employed.
Silberrad's Reagent: For extensive chlorination, Silberrad's reagent, which is generated from sulfuryl chloride (SO₂Cl₂), sulfur monochloride (S₂Cl₂), and aluminum chloride (AlCl₃), is a potent system. When applied to methylnaphthalenes, it leads to the formation of polychlorinated derivatives, including heptachloro(chloromethyl)naphthalenes. nih.gov This reagent system facilitates exhaustive chlorination of the aromatic nucleus alongside the formation of the chloromethyl group.
Quaternary Ammonium Salts: In biphasic reaction systems, phase-transfer catalysts (PTCs) are crucial for facilitating the reaction between reagents dissolved in immiscible phases. Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide and benzyl (B1604629) trimethylammonium chloride, are effective PTCs for chloromethylation reactions. cdnsciencepub.comthecatalyst.org They work by transporting the reacting ions (e.g., chloride ions) from the aqueous phase to the organic phase containing the aromatic substrate, thereby increasing the reaction rate and allowing for milder reaction conditions. wordpress.com The use of PTCs can improve yields, reduce cycle times, and provide a greener alternative to traditional single-phase solvent systems. libretexts.org
The table below summarizes the roles of these key reagents and catalysts.
| Reagent/Catalyst | Typical Components | Primary Function in Synthesis | Reference(s) |
| Blanc Chloromethylation Reagents | Paraformaldehyde, HCl, Lewis Acid (e.g., ZnCl₂) | Direct introduction of a -CH₂Cl group onto the aromatic ring via electrophilic substitution. | numberanalytics.com |
| Silberrad's Reagent | SO₂Cl₂, S₂Cl₂, AlCl₃ | Induces extensive chlorination of the naphthalene ring in addition to chloromethylation. | nih.gov |
| Quaternary Ammonium Salts | R₄N⁺X⁻ (e.g., Tetrabutylammonium Bromide) | Act as phase-transfer catalysts to facilitate reactions between aqueous and organic phases. | cdnsciencepub.comthecatalyst.orgwordpress.com |
| Thionyl Chloride | SOCl₂ | Converts a precursor alcohol, (1-methylnaphthalen-2-yl)methanol, into the target chloride. | pearson.comstackexchange.com |
Optimization of Reaction Parameters for Yield and Selectivity
Achieving a high yield and selectivity for this compound requires careful optimization of several reaction parameters. Key variables include temperature, reaction time, and the molar ratio of reactants and catalysts.
For chloromethylation reactions, controlling these parameters is essential to maximize the formation of the desired mono-substituted product and to influence the isomeric ratio. For example, in the chloromethylation of m-xylene (B151644) using phase-transfer catalysis, parameters such as the molar ratio of formaldehyde to the aromatic substrate, reaction temperature, and reaction time were optimized to achieve high yields of the chloromethylated products. wordpress.com Similar principles apply to the synthesis of the target naphthalene derivative. Lowering reaction temperatures can sometimes enhance regioselectivity by favoring the kinetically controlled product. numberanalytics.com
The following table, based on analogous chloromethylation studies, illustrates the impact of reaction parameters on the outcome.
| Parameter | Condition A | Condition B | General Impact on Reaction | Reference(s) |
| Temperature | 80 °C | 160 °C | Can influence the kinetic vs. thermodynamic product ratio; higher temperatures may lead to different isomers or side reactions. | thecatalyst.orgacs.org |
| [Formaldehyde]/[Aromatic] Ratio | 1:1 | 2:1 | A higher ratio of the chloromethylating agent can increase the rate of reaction but may also lead to the formation of di-substituted byproducts. | wordpress.com |
| Reaction Time | 3 hours | 8 hours | Must be sufficient for high conversion but not so long as to promote byproduct formation or product degradation. | wordpress.com |
| Catalyst Loading | 0.01 mol% | 0.07 mol | The optimal concentration enhances reaction rate and yield; excess catalyst may not provide additional benefit and can complicate purification. | wordpress.commasterorganicchemistry.com |
Mechanistic Insights into Compound Formation
The formation of this compound via direct chloromethylation proceeds through an electrophilic aromatic substitution (SₑAr) mechanism. cdnsciencepub.com The reaction is initiated by the in-situ formation of a highly reactive electrophile, the chloromethyl cation (⁺CH₂Cl) or a related species, from formaldehyde and hydrogen chloride, a process that is typically catalyzed by a Lewis acid.
Once formed, the electrophile attacks the electron-rich 1-methylnaphthalene ring. The regiochemical outcome of this attack is determined by the stability of the resulting carbocation intermediate, known as an arenium ion or sigma complex. For naphthalene, electrophilic attack generally favors the C1 (or α) position over the C2 (or β) position because the intermediate for α-substitution is better stabilized by resonance, with more resonance structures that preserve the aromaticity of one of the fused rings. libretexts.orgacs.org
However, in 1-methylnaphthalene, the C1-methyl group is an activating ortho-, para-directing group. This electronically activates the C2 (ortho) and C4 (para) positions. The final product distribution depends on a competition between these directing effects and the intrinsic reactivity of the naphthalene core.
Attack at C4 (para): This position is an α-position and is activated by the methyl group. It is often a favored site for electrophilic attack.
Attack at C2 (ortho): This position is a β-position but is also activated by the methyl group.
The formation of the 2-substituted product suggests that specific factors may favor attack at this position. One significant factor is steric hindrance. For bulky electrophiles, attack at the C4 position may be sterically hindered by the peri-hydrogen atom at the C5 position. wordpress.com In Friedel-Crafts alkylation of naphthalene with large alkyl groups, substitution at the less sterically hindered β-position is often favored. stackexchange.com This steric effect can make the ortho C2 position kinetically more accessible than the para C4 position, leading to the formation of this compound as a significant product under certain conditions. The reaction may also be subject to thermodynamic versus kinetic control, where different product isomers are favored at different temperatures. libretexts.orgacs.org
Electrophilic Substitution Pathways
The introduction of a chloromethyl group onto an aromatic ring is most commonly achieved through the Blanc chloromethylation reaction. libretexts.orgwikipedia.org This reaction typically involves the treatment of an aromatic hydrocarbon with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgorgsyn.org
The mechanism of the Blanc chloromethylation proceeds through the formation of a potent electrophile. Under acidic conditions, formaldehyde is protonated, which makes its carbonyl carbon highly susceptible to nucleophilic attack by the electron-rich aromatic ring. wikipedia.org The initial attack results in the formation of a hydroxymethylated arene, which is then rapidly converted to the corresponding chloromethyl derivative in the presence of hydrogen chloride. wikipedia.org
When applying this reaction to 1-methylnaphthalene, the regiochemical outcome is dictated by the directing effects of the methyl group already present on the naphthalene ring system. The methyl group is an activating, ortho, para-directing substituent. youtube.comlibretexts.org In the context of the naphthalene ring, this translates to preferential substitution at positions that are electronically activated and sterically accessible.
For 1-methylnaphthalene, the positions most activated towards electrophilic attack are the 4- and 5-positions, followed by the 8-position. The 2-position is significantly less favored due to both electronic and steric hindrance from the adjacent methyl group. Therefore, the direct Blanc chloromethylation of 1-methylnaphthalene is expected to yield a mixture of isomers, with 4-(chloromethyl)-1-methylnaphthalene and 5-(chloromethyl)-1-methylnaphthalene being the major products. The formation of this compound via this pathway would be a minor product at best, making it an inefficient synthetic route for this specific isomer.
| Starting Material | Reagents | Catalyst | Expected Major Products | Expected Minor Product |
|---|---|---|---|---|
| 1-Methylnaphthalene | Formaldehyde (CH2O), Hydrogen Chloride (HCl) | Zinc Chloride (ZnCl2) | 4-(Chloromethyl)-1-methylnaphthalene, 5-(Chloromethyl)-1-methylnaphthalene | This compound |
Radical-Mediated Synthetic Processes
Radical-mediated reactions offer an alternative approach to the synthesis of halogenated organic compounds. In the case of alkyl-substituted aromatic compounds like 1-methylnaphthalene, free-radical halogenation typically occurs at the benzylic position, which is the carbon atom of the alkyl group directly attached to the aromatic ring. This is due to the resonance stabilization of the resulting benzylic radical intermediate.
A common method for achieving side-chain chlorination involves the use of reagents that can generate chlorine radicals, such as sulfuryl chloride (SOCl) in the presence of a radical initiator (e.g., benzoyl peroxide), or through electrochemical methods that generate chlorine in situ. iosrjournals.orgrsc.org The reaction proceeds via a classic free-radical chain mechanism:
Initiation: The radical initiator decomposes to form initial radicals, which then react with the chlorine source to generate chlorine radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 1-methylnaphthalene to form a resonance-stabilized 1-naphthylmethyl radical and hydrogen chloride. This radical then reacts with a molecule of the chlorine source to yield the product, 1-(chloromethyl)naphthalene, and a new chlorine radical, which continues the chain reaction.
Termination: The reaction is terminated when two radicals combine.
It is important to note that this process leads to the formation of 1-(chloromethyl)naphthalene , where the methyl group itself is chlorinated, rather than the target isomer, this compound. The chlorination of 1-methylnaphthalene with molecular chlorine can also lead to a mixture of substitution and addition products. rsc.org
The direct introduction of a chloromethyl group at the 2-position of 1-methylnaphthalene via a radical mechanism is not a standard or well-documented transformation. It would require a source of chloromethyl radicals and conditions that favor substitution on the aromatic ring over the more reactive benzylic position, which is generally not observed.
| Starting Material | Reagents | Typical Product | Mechanism Type |
|---|---|---|---|
| 1-Methylnaphthalene | Sulfuryl Chloride (SO2Cl2), Radical Initiator | 1-(Chloromethyl)naphthalene | Free-Radical Chain Reaction (Side-Chain Halogenation) |
| 1-Methylnaphthalene | Electrochemical Chlorination (e.g., from NaCl) | 1-(Chloromethyl)naphthalene | Free-Radical Chain Reaction (Side-Chain Halogenation) iosrjournals.org |
Advanced Reaction Pathways and Derivatization Chemistry
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The chloromethyl group at the 2-position of 1-methylnaphthalene (B46632) serves as a primary site for nucleophilic attack. The viability of SN1 and SN2 pathways is a central theme in understanding the substitution chemistry of this sterically encumbered benzylic-type halide.
Investigations of SN1 and SN2 Reaction Pathways
The steric environment around the chloromethyl group, created by the peri-methyl group, plays a crucial role in determining the dominant nucleophilic substitution mechanism. While primary benzylic halides typically favor the SN2 pathway due to the accessibility of the electrophilic carbon, the 1-methyl group in 2-(chloromethyl)-1-methylnaphthalene introduces significant steric hindrance, potentially disfavoring a direct backside attack by a nucleophile.
Conversely, the benzylic nature of the carbocation that would be formed upon chloride departure suggests the possibility of an SN1 mechanism. This carbocation would be stabilized by resonance with the naphthalene (B1677914) ring system. The competition between these two pathways is therefore a key area of investigation. Studies on analogous sterically hindered benzylic halides indicate that while SN2 reactions are slowed by steric bulk, they are not always completely inhibited. The choice of nucleophile and solvent can significantly influence the reaction outcome. Strong, less bulky nucleophiles in polar aprotic solvents tend to favor the SN2 mechanism, whereas weaker nucleophiles in polar protic solvents are more conducive to the SN1 pathway.
Kinetic studies on the related 1-chloromethylnaphthalene with anilines have shown a bimolecular reaction, consistent with an SN2 mechanism. However, the increased steric hindrance in this compound would be expected to decrease the rate of an SN2 reaction compared to its less hindered isomer. The potential for a resonance-stabilized carbocation in benzylic systems often makes the SN1 pathway competitive, especially under solvolytic conditions.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |
|---|---|---|---|
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary benzylic halide, but sterically hindered by the 1-methyl group. This creates a competition between the two pathways. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The choice of nucleophile can be used to direct the reaction towards one pathway over the other. |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) | Solvent choice is a critical parameter for controlling the reaction mechanism. |
| Leaving Group | Good leaving group required for both | Chloride is a reasonably good leaving group. |
Regioselectivity and Stereochemical Control in Substitution
For simple nucleophilic substitution at the chloromethyl group, regioselectivity is straightforward as it is the only reactive site for this type of reaction under typical conditions. However, under certain conditions, particularly with ambident nucleophiles, the possibility of attack at different positions could arise, though it is less common.
Stereochemical control is a more pertinent consideration if the substitution reaction were to create a new chiral center. Since the starting material, this compound, is achiral, a direct SN2 substitution would not result in an observable inversion of stereochemistry. However, if the nucleophile or other parts of the molecule were chiral, diastereomeric products could be formed. In the case of an SN1 reaction proceeding through a planar carbocation intermediate, a racemic mixture would be expected if a new stereocenter is formed. The steric hindrance from the 1-methyl group could potentially influence the approach of the nucleophile to the carbocation, possibly leading to some degree of facial selectivity and a non-racemic product mixture.
Metal-Catalyzed Coupling Reactions
The carbon-chlorine bond in this compound can be activated by various transition metal catalysts, enabling a range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysts are widely used for cross-coupling reactions. For substrates like this compound, several palladium-catalyzed reactions are of interest. In a notable example of ligand-controlled regioselectivity, the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles can lead to either para- or ortho-acylated products depending on the steric bulk of the phosphine (B1218219) ligand. nih.govacs.org A sterically bulky ligand favors the para-acylated product, while a less bulky ligand directs the reaction to the ortho position. nih.govacs.org This suggests that similar regioselective control could be achievable with this compound, although the inherent steric hindrance of the substrate would need to be considered.
The formation of an η³-benzylpalladium intermediate is a key step in some of these reactions, which can lead to nucleophilic attack on the aromatic ring rather than at the benzylic carbon. nih.gov This opens up pathways for dearomatization reactions, a novel strategy in organic synthesis.
| Reaction | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., arylboronic acid) | Aryl-substituted methylnaphthalene |
| Heck Reaction | Alkene | Alkenyl-substituted methylnaphthalene |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted methylnaphthalene |
| Buchwald-Hartwig Amination | Amine | Amino-substituted methylnaphthalene |
Exploration of Other Transition Metal Catalyses
Besides palladium, other transition metals such as nickel, copper, and iron are effective catalysts for cross-coupling reactions involving benzylic halides.
Nickel Catalysis: Nickel catalysts are often a more economical alternative to palladium and can be particularly effective for coupling with sterically hindered alkyl halides. nih.gov Nickel-catalyzed cross-coupling of benzylic chlorides with Grignard reagents or other organometallic partners could provide efficient routes to various substituted naphthalenes.
Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation and various cross-coupling reactions, are well-established. Copper-mediated cross-coupling of functionalized arylmagnesium reagents with benzylic halides has been demonstrated. acs.orgacs.org These methods could be applied to this compound for the introduction of a wide range of functional groups.
Iron Catalysis: Iron is an abundant, inexpensive, and environmentally benign metal that has gained increasing attention as a catalyst for cross-coupling reactions. Iron-catalyzed coupling of benzylic chlorides with aryl Grignard reagents has been reported, offering a sustainable approach to the synthesis of diarylmethanes and related structures. oup.com The reaction of benzyl (B1604629) radicals produced from benzyl chloride in the presence of iron has also been studied. acs.org
Radical Reactions and Pyrolysis Studies
The study of radical reactions and pyrolysis provides insight into the thermal stability and bond dissociation energies of this compound. The benzylic C-Cl bond is expected to be the weakest and therefore the most likely to undergo homolytic cleavage under thermal or photochemical conditions.
Research on the pyrolysis of methylnaphthalenes indicates that a primary decomposition pathway involves the loss of a methyl group to form naphthalene. organic-chemistry.org In the case of this compound, the cleavage of the C-Cl bond to form a naphthylmethyl radical would be a likely initial step. This highly reactive intermediate could then undergo a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with other species in the system.
Studies on the pyrolysis of chlorinated hydrocarbons have shown that the mechanisms can be complex, involving both radical and non-radical pathways. nih.govcranfield.ac.uk The presence of the naphthalene ring would likely influence the reaction pathways by stabilizing radical intermediates. The formation of polycyclic aromatic hydrocarbons (PAHs) is a common outcome in the pyrolysis of aromatic compounds, and the naphthylmethyl radical derived from this compound could serve as a precursor to larger aromatic systems.
Formation and Reactivity of Naphthylmethyl Radical Intermediates
The carbon-chlorine bond in the chloromethyl group of this compound can undergo homolytic cleavage under thermal or photolytic conditions to generate the 1-methyl-2-naphthylmethyl radical. This radical is a resonance-stabilized species, where the unpaired electron is delocalized over the naphthalene ring system, which imparts significant stability.
Hydrogen abstraction reactions are a primary pathway for the consumption of related methylnaphthalene compounds. For instance, in the case of 1-methylnaphthalene, hydrogen abstraction from the methyl group is the most significant initial reaction, leading to the formation of the 1-naphthylmethyl radical. nih.gov By analogy, the 1-methyl-2-naphthylmethyl radical is a key intermediate in the high-temperature chemistry of this compound.
The reactivity of this radical is diverse. It can undergo further reactions such as:
Recombination: Two radicals can combine to form a larger molecule.
Addition: It can add to unsaturated molecules like alkenes or alkynes.
Isomerization: The radical can rearrange to form more stable isomers.
Spectroscopic studies on related 1- and 2-naphthylmethyl radicals have identified their characteristic electronic transitions, providing insight into their structure and energy levels. researchgate.net The presence of the methyl group at the 1-position on the 1-methyl-2-naphthylmethyl radical would influence its electronic properties and steric hindrance, thereby affecting its specific reaction kinetics compared to unsubstituted naphthylmethyl radicals.
Pathways to Polycyclic Aromatic Hydrocarbon (PAH) Formation from Related Radicals
Naphthylmethyl radicals are important intermediates in the growth of Polycyclic Aromatic Hydrocarbons (PAHs), which are products of incomplete combustion. nih.gov Several mechanisms have been proposed for PAH formation involving such radicals.
Key PAH formation pathways relevant to radicals derived from this compound include:
Hydrogen Abstraction/Acetylene (B1199291) Addition (HACA): This is a widely accepted mechanism for PAH growth. It involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of an acetylene molecule to the resulting aryl radical site. nih.gov
Methyl Addition Cyclization (MAC): The methyl radical, prevalent in combustion environments, can add to an existing PAH structure, followed by hydrogen elimination and ring closure to form a new aromatic ring. mdpi.com
Radical-Radical Reactions: The 1-methyl-2-naphthylmethyl radical can react with other abundant radicals, such as the methyl radical or propargyl radical, to form larger, more complex PAHs. nih.govresearchgate.net For example, the reaction between a 1-indenyl radical and a methyl radical has been shown to be an efficient pathway to naphthalene formation. nih.gov A similar ring-expansion mechanism could be envisioned for the 1-methyl-2-naphthylmethyl radical.
These pathways demonstrate how the initial radical formed from this compound can serve as a building block for larger, environmentally significant aromatic compounds.
Studies on Kinetic Favorability and Branching Ratios of Radical Reactions
The outcome of radical reactions is governed by kinetics, with different pathways competing against each other. The branching ratio, which is the fraction of reactants that follows a specific reaction pathway, is highly dependent on conditions such as temperature and pressure.
For reactions involving aryl radicals, such as the 2-naphthyl radical with phenylacetylene (B144264), studies have shown that the reaction kinetics are overwhelmingly governed by the addition of the radical to a specific site on the other reactant. maxapress.com At lower temperatures, collisional stabilization of the initial adduct is favored, while at higher temperatures, direct formation of products through the elimination of a hydrogen atom becomes the dominant pathway. maxapress.com
The table below summarizes the general principles of kinetic favorability in related radical reactions.
| Condition | Favored Pathway | Typical Outcome | Reference |
|---|---|---|---|
| Low Temperature | Collisional Stabilization of Adduct | Formation of a stable intermediate complex. | maxapress.com |
| High Temperature | Direct H-atom Elimination | Direct formation of a larger, unsaturated molecule. | maxapress.com |
| High Pressure | Stabilization of Initial Adducts | Increased yield of intermediate complexes. | maxapress.com |
| Low Pressure | Isomerization/Decomposition | Formation of various fragmentation or rearranged products. | maxapress.com |
Kinetic analysis of aryl radicals reacting with phenylacetylene has also revealed that reactivity is influenced by the structure of the radical; for instance, the 1-naphthyl radical, with a 'zigzag' edge site, shows higher reactivity than the 2-naphthyl radical. maxapress.com The substitution pattern on the 1-methyl-2-naphthylmethyl radical would similarly influence its reaction kinetics and the branching ratios of its subsequent reactions.
Further Functionalization and Derivatization Strategies
Beyond its role in radical chemistry, this compound is a valuable precursor for introducing the 1-methylnaphthalene moiety into various molecular frameworks through its reactive chloromethyl group.
As a Precursor in Polymerization (e.g., Atom Transfer Radical Polymerization)
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and specific architectures. nbinno.comwikipedia.org The process relies on an initiator with a transferable halogen atom, typically activated by a transition metal catalyst.
Compounds like 1-chloromethylnaphthalene have been demonstrated to be effective initiators for the ATRP of monomers such as styrene. nbinno.comchemicalbook.com The polymerization is initiated by the homolytic cleavage of the C-Cl bond, catalyzed by a copper complex, which generates a radical that then propagates by adding to monomer units. chemicalbook.com
Given that this compound possesses the same key functional group (a chloromethyl group attached to a naphthalene ring), it is expected to function effectively as an ATRP initiator. The general mechanism is outlined below:
Initiation: The transition metal catalyst (e.g., Cu(I) complex) abstracts the chlorine atom from this compound, forming the 1-methyl-2-naphthylmethyl radical and the oxidized catalyst (e.g., Cu(II)Cl).
Propagation: The generated radical adds to a monomer molecule, initiating the growth of the polymer chain.
Deactivation: The oxidized catalyst can donate the chlorine atom back to the growing polymer chain, reforming a dormant species and the reduced catalyst. This reversible deactivation step is key to maintaining a low radical concentration and ensuring controlled polymerization. wikipedia.org
The use of such an initiator allows for the synthesis of polymers with a naphthalene-based end group, which can impart specific properties, such as fluorescence, to the final material. chemicalbook.com
Synthetic Transformations for Accessing Diverse Molecular Architectures
The chloromethyl group of this compound is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows it to serve as a versatile building block for a wide array of molecular structures.
Various nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This strategy has been employed to synthesize derivatives of the closely related 1-chloromethylnaphthalene with potential biological activity. derpharmachemica.com
The table below presents examples of synthetic transformations applicable to this compound, based on established reactions with analogous compounds.
| Reaction Type | Reagents/Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution (N-alkylation) | Substituted anilines, heteroaryls, K₂CO₃ | N-(naphthylmethyl)amines | Synthesis of potential antifungal agents. | derpharmachemica.com |
| Friedel-Crafts Alkylation | Aromatic compounds (e.g., pentachlorobenzene), AlCl₃ | Diaryl methanes | Formation of C-C bonds with other aromatic systems. | researchgate.net |
| Esterification | Carboxylic acids, catalyst (e.g., tetrabutylammonium (B224687) bromide) | Naphthylmethyl esters | Creation of fluorescent derivatives for analytical applications. | oup.com |
| Palladium-Catalyzed Acylation | (Hetero)arylacetonitriles, Pd catalyst, specific ligand | Diaryl ketones | Regioselective synthesis of complex ketones. | chemicalbook.com |
Furthermore, advanced catalytic methods, such as palladium-catalyzed reactions, can achieve highly regioselective transformations. For instance, the reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles can be directed to yield either para- or ortho-acylated products on the naphthalene ring by carefully selecting the phosphine ligand on the palladium catalyst. chemicalbook.com These sophisticated synthetic strategies underscore the value of this compound as a key intermediate in constructing complex and diverse molecular architectures.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its flexibility.
Optimized Molecular Geometries and Bond Parameters
The optimization of molecular geometry is a standard computational procedure that seeks the lowest energy structure of a molecule. This process yields precise information about bond lengths, bond angles, and dihedral angles. For the naphthalene (B1677914) scaffold and its derivatives, theoretical calculations can accurately predict the planarity of the aromatic rings and the orientation of substituents. Despite the availability of these methods, specific optimized bond parameters for 2-(Chloromethyl)-1-methylnaphthalene have not been reported in published research.
Conformational Analysis
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation around the bond connecting the naphthalene ring to the chloromethyl group. Such an analysis would reveal the most stable conformer and the energy barriers between different rotational states. This information is crucial for understanding the molecule's reactivity and interactions, yet specific studies on the conformational landscape of this compound are not available.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide deep insights into the distribution of electrons within a molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small gap typically indicates high reactivity. While DFT calculations are routinely used to determine these values for aromatic compounds, the specific HOMO-LUMO energies and the corresponding energy gap for this compound have not been documented in scientific literature.
Charge Distribution and Mulliken Atomic Charges
Understanding the distribution of electron density in a molecule is key to predicting its behavior in chemical reactions. Mulliken charge analysis is a computational method used to assign partial charges to individual atoms. This provides a quantitative measure of the electrostatic properties of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. No published Mulliken atomic charge data exists for this compound.
Electrostatic Potential Surface (MESP) Analysis
The Molecular Electrostatic Potential Surface (MESP) is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MESP map uses a color spectrum to indicate regions of negative potential (typically associated with lone pairs on electronegative atoms) and positive potential (associated with atomic nuclei). This analysis is instrumental in understanding non-covalent interactions and sites of electrophilic or nucleophilic attack. A specific MESP analysis for this compound is not available in the current body of scientific work.
Based on a thorough review of available scientific literature, detailed theoretical and computational chemistry investigations specifically for the compound This compound are not present in the accessed research articles.
Comprehensive computational studies, including predictions of spectroscopic parameters and analysis of non-linear optical properties, have been conducted for its isomer, 1-(chloromethyl)-2-methylnaphthalene . These studies utilize methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore vibrational frequencies, electronic transitions, NMR chemical shifts, and hyperpolarizabilities.
However, due to the precise structural differences between these isomers, the calculated data for 1-(chloromethyl)-2-methylnaphthalene cannot be accurately extrapolated or presented for this compound.
Therefore, in adherence with the strict requirement to focus solely on "this compound," the specific data and detailed research findings for the requested sections and subsections are not available.
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
A thorough review of publicly accessible scientific databases and literature has revealed a significant lack of detailed experimental spectroscopic data for the chemical compound This compound . While the user requested a comprehensive article on its advanced spectroscopic characterization, including specific Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and various Nuclear Magnetic Resonance (NMR) analyses, no specific experimental spectra or detailed peak assignments for this particular isomer could be located.
Searches for this compound, even when using its specific CAS number (20182-84-1), predominantly yield information for related isomers, most notably 1-(Chloromethyl)-2-methylnaphthalene (CAS 6626-23-9). Detailed spectroscopic studies, including vibrational and NMR analyses, are available for this different isomer. However, the structural differences between these compounds—the relative positions of the methyl and chloromethyl groups on the naphthalene ring—result in distinct spectroscopic fingerprints. Presenting data for one isomer as representative of the other would be scientifically inaccurate.
Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each specified subsection. The necessary primary research data for this compound does not appear to be published in the accessible literature.
Advanced Spectroscopic Characterization Research Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like 2-(Chloromethyl)-1-methylnaphthalene, the most significant electronic transitions are typically π → π* transitions associated with the conjugated π-electron system of the naphthalene (B1677914) rings.
The naphthalene core is the primary chromophore, the part of the molecule responsible for absorbing light. The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The substitution pattern on the naphthalene ring, including the methyl and chloromethyl groups, can act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to the parent naphthalene molecule. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the molecule's electronic structure.
Table 1: Illustrative UV-Vis Absorption Data for a Related Naphthalene Derivative Data presented is for 1-methylnaphthalene (B46632) as a representative example.
| Compound | Solvent | Absorption Maxima (λmax) | Molar Absorptivity (log ε) | Reference |
| 1-Methylnaphthalene | Dioxane | 267 nm, 279 nm, 314 nm | 3.6, 3.6, 2.4 | nih.gov |
This interactive table shows the UV-Vis absorption maxima for 1-methylnaphthalene. The data illustrates the characteristic absorption profile for a substituted naphthalene, which involves multiple bands corresponding to π → π electronic transitions.*
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, which provides nominal mass-to-charge ratios (m/z), HRMS measures m/z values to a very high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the determination of a compound's elemental formula from its exact mass.
For this compound, HRMS would be used to confirm its elemental composition of C₁₂H₁₁Cl. The instrument measures the monoisotopic mass, which is the mass of the molecule calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, and ³⁵Cl). By comparing the experimentally measured accurate mass with the theoretically calculated mass, a unique elemental formula can be assigned with high confidence, distinguishing it from other potential compounds with the same nominal mass.
Table 2: Theoretical High-Resolution Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁Cl |
| Predominant Isotopes | ¹²C, ¹H, ³⁵Cl |
| Calculated Monoisotopic Mass | 190.05493 Da |
| Molecular Ion ([M]⁺˙) m/z | 190.05493 |
| [M+H]⁺ m/z | 191.06275 |
This interactive table details the calculated exact mass for the primary isotopic composition of this compound. HRMS analysis would aim to experimentally measure an m/z value that matches this theoretical mass to within a few ppm, thereby confirming the elemental formula.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact positions of each atom.
A crystal structure has not been published for this compound. However, the crystallographic data for the parent naphthalene molecule illustrates the type of detailed structural parameters that are obtained from this method. royalsocietypublishing.org
Table 3: Representative Crystallographic Data for Naphthalene Data presented is for the parent compound Naphthalene as a structural analogue.
| Parameter | Value |
| Compound | Naphthalene |
| Chemical Formula | C₁₀H₈ |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 8.29 |
| b (Å) | 5.97 |
| c (Å) | 8.68 |
| β (°) | 122.7 |
| Molecules per Unit Cell (Z) | 2 |
This interactive table presents the unit cell parameters for crystalline naphthalene. royalsocietypublishing.org An analysis of this compound would yield similar data, providing the fundamental dimensions of its solid-state arrangement and allowing for the complete determination of its molecular structure.
Research Challenges and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the synthesis of 2-(Chloromethyl)-1-methylnaphthalene lies in developing environmentally benign and efficient production methods. Traditional approaches to chloromethylation often rely on the use of hazardous reagents such as formaldehyde (B43269), concentrated hydrochloric acid, and various acids, which raise environmental and safety concerns. orgsyn.org Furthermore, direct chloromethylation of 1-methylnaphthalene (B46632) presents a significant challenge in controlling regioselectivity, potentially leading to a mixture of isomers and undesired byproducts like bis-(chloromethyl) derivatives. orgsyn.org
Future research must prioritize the principles of green chemistry to devise more sustainable synthetic pathways. chemistryjournals.net This involves exploring alternatives to hazardous reactants and solvents. chemistryjournals.net One promising avenue is the development of routes that utilize less toxic chlorinating agents or employ catalytic amounts of reagents. An alternative strategy could be the selective side-chain chlorination of 1,2-dimethylnaphthalene, analogous to the synthesis of 2-(chloromethyl)naphthalene (B1583795) from 2-methylnaphthalene (B46627), which can be performed at high temperatures, sometimes under the influence of light to promote radical formation. The adoption of technologies like flow chemistry could also offer significant advantages over traditional batch processes by improving safety, control, and scalability. chemistryjournals.net
Biocatalysis represents another frontier for sustainable synthesis. researchgate.net Although currently underexplored for this specific transformation, enzymatic routes could offer unparalleled selectivity under mild reaction conditions, significantly reducing waste and energy consumption. researchgate.net
Table 1: Comparison of Synthetic Strategies for Chloromethylated Naphthalenes
| Synthetic Route | Typical Reagents | Advantages | Challenges & Future Directions |
|---|---|---|---|
| Traditional Chloromethylation | Naphthalene (B1677914), Paraformaldehyde, HCl, Acetic Acid, Phosphoric Acid orgsyn.org | Well-established, scalable. | Use of hazardous reagents, poor atom economy, regioselectivity issues. Future: Replace hazardous acids. |
| Side-Chain Chlorination | 2-Methylnaphthalene, Chlorine Gas, Aromatic Solvent | Targets the methyl group selectively. | High temperatures, use of toxic chlorine gas. Future: Develop catalytic, light-driven methods with safer chlorine sources. |
| Green & Sustainable Routes | Alternative solvents (water, ionic liquids), Biocatalysis, Flow Chemistry chemistryjournals.net | Reduced environmental impact, improved safety, higher selectivity. | Catalyst development, enzyme discovery and engineering, process optimization for flow systems. |
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The efficiency and, crucially, the regioselectivity of the synthesis of this compound are highly dependent on the catalytic system employed. Achieving selective functionalization at the desired position on the naphthalene ring is a persistent challenge in aromatic chemistry. nih.gov
Future research will focus on the design and application of novel catalysts that can direct the reaction with high precision. For electrophilic chloromethylation of 1-methylnaphthalene, shape-selective solid acid catalysts like zeolites could be explored to control the position of substitution based on steric constraints within the catalyst's pores. bcrec.idgoogle.com For the alternative route involving side-chain chlorination of 1,2-dimethylnaphthalene, the development of advanced transition-metal catalysts could enhance the efficiency and selectivity of the radical chlorination process, allowing it to proceed under milder conditions. Research into palladium-catalyzed reactions of related chloromethylnaphthalenes has shown that the choice of ligand can control regioselectivity, suggesting a potential avenue for controlling subsequent reactions of the target compound. chemicalbook.com
The use of phase-transfer catalysts has been shown to be effective in the synthesis of 1-chloromethylnaphthalene, and further exploration of novel quaternary ammonium (B1175870) salts or non-ionic surfactants could lead to improved yields and reaction times for the 1-methylated analogue. google.compatsnap.com
Table 2: Potential Catalytic Systems for Future Investigation
| Catalyst Type | Potential Application | Desired Outcome | Analogous Research |
|---|---|---|---|
| Zeolites (e.g., HBEA) | Direct chloromethylation of 1-methylnaphthalene | Enhanced regioselectivity for the 2-position | Isomerization of methylnaphthalene over zeolites bcrec.idgoogle.com |
| Transition Metal Complexes (e.g., Pd, Rh) | Side-chain chlorination of 1,2-dimethylnaphthalene | High efficiency and selectivity under mild conditions | General metal-catalyzed synthesis of naphthalene derivatives thieme-connect.com |
| Photocatalysts | Light-driven side-chain chlorination | Energy-efficient synthesis using visible light | General advancements in photocatalysis |
| Advanced Phase-Transfer Catalysts | Direct chloromethylation of 1-methylnaphthalene | Increased reaction rates and yields | Use of quaternary ammonium salts in 1-chloromethylnaphthalene synthesis google.com |
Advanced Mechanistic Studies using Time-Resolved Techniques
A fundamental understanding of the reaction mechanism is paramount for optimizing synthetic protocols, minimizing byproduct formation, and developing next-generation catalysts. The synthesis of this compound likely proceeds through highly reactive intermediates, whether via an electrophilic aromatic substitution pathway or a free-radical mechanism. Characterizing these transient species is a significant experimental challenge.
Future research will necessitate the use of advanced, time-resolved spectroscopic techniques to probe reaction pathways in real time. Techniques such as flash photolysis, stopped-flow spectroscopy, and time-resolved mass spectrometry can provide invaluable data on the formation, decay, and structure of short-lived intermediates. For instance, studying the pyrolysis of 1-methylnaphthalene has provided insights into the formation and reactivity of the naphthylmethyl radical, a key intermediate in radical-based pathways. researchgate.net Similar methodologies could be applied to elucidate the mechanism of side-chain chlorination. Quantum chemical calculations investigating the atmospheric oxidation of 2-methylnaphthalene have detailed the complex fates of radical adducts, showcasing the power of theoretical studies in understanding reaction mechanisms. rsc.org Applying these advanced experimental and theoretical tools will be crucial for mapping the potential energy surfaces of the relevant reactions, identifying rate-determining steps, and ultimately, rationally designing more efficient synthetic processes.
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research and development. In the context of this compound, predictive modeling can guide the rational design of synthetic strategies and catalysts, thereby reducing the reliance on time-consuming, trial-and-error experimentation.
Future efforts will increasingly integrate computational chemistry tools, such as Density Functional Theory (DFT), with laboratory work. mdpi.com DFT calculations can be used to predict the electronic structure of 1-methylnaphthalene and determine the most probable sites for electrophilic attack during chloromethylation. Similarly, computational models can assess the stability of radical intermediates and transition states in side-chain chlorination pathways, helping to predict reaction outcomes and selectivity. Molecular dynamics simulations, which have been used to model naphthalene behavior and predict crystal shapes, could be adapted to understand solvent effects and catalyst-substrate interactions on a molecular level. osti.govrsc.org This integrated approach allows for the in silico screening of potential catalysts and reaction conditions, enabling experimentalists to focus on the most promising candidates and accelerating the discovery of optimized synthetic routes.
Expansion of Synthetic Utility in Complex Chemical Synthesis
The ultimate goal of research into this compound is to harness its potential as a versatile building block in the synthesis of high-value, complex molecules. The reactive C-Cl bond provides a synthetic handle for a wide range of nucleophilic substitution reactions, allowing for the facile introduction of the 1-methylnaphthalen-2-ylmethyl group into larger molecular frameworks. nbinno.com
The future in this area lies in systematically exploring and expanding the synthetic utility of this intermediate. A significant challenge is to demonstrate its application in the total synthesis of complex natural products or in the creation of novel pharmaceuticals, polymers, and materials with unique properties. nbinno.com For instance, many naphthalene derivatives exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.govderpharmachemica.comnih.gov Research will focus on incorporating the this compound moiety into new molecular scaffolds to create libraries of compounds for biological screening. In materials science, its use as an initiator in controlled polymerization reactions, similar to 1-chloromethylnaphthalene, could lead to the development of specialized polymers with enhanced thermal or optical properties. nbinno.comchemicalbook.com Establishing a robust portfolio of synthetic applications will be key to elevating the importance of this compound as a key intermediate in organic chemistry.
Q & A
Q. What are the established synthetic routes for 2-(Chloromethyl)-1-methylnaphthalene, and how can reaction purity be optimized?
Methodological Answer: The compound can be synthesized via:
- Chlorination of 1-ethylnaphthalene under controlled conditions (e.g., using Cl₂ or SOCl₂), with reaction optimization via temperature modulation (80–120°C) and inert atmosphere to minimize side products .
- Cross-coupling reactions : For example, reacting 1-naphthylboronic acid with 1-bromo-2-chloroethane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in benzene or THF, achieving yields >75% .
Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 176.65 for [M]⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 141) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and chloromethyl (-CH₂Cl) at δ 4.6–5.0 ppm .
- FTIR : Confirm C-Cl stretch at 650–750 cm⁻¹ and aromatic C-H bending at 800–900 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting toxicological data from in vivo studies (e.g., hepatic vs. renal effects) be resolved for risk assessment?
Methodological Answer:
- Systematic Review Framework : Follow ATSDR’s protocol (Appendix B):
- Step 1 : Screen studies using inclusion criteria (species, exposure route, health outcomes) (Table B-1) .
- Step 2 : Extract data on dose-response relationships (Table C-2) .
- Step 3 : Apply risk-of-bias assessment (Table C-7) to evaluate study reliability (e.g., randomization, allocation concealment) .
- Meta-Analysis : Use species-specific NOAEL/LOAEL values to model dose thresholds. For example, hepatic effects in rodents may dominate at >50 mg/kg/day, while renal toxicity is dose-independent .
Q. What mechanistic insights explain the compound’s metabolic activation and potential genotoxicity?
Methodological Answer:
- In Vitro Metabolism : Incubate with hepatic microsomes (rat/human) to identify cytochrome P450-mediated oxidation products (e.g., epoxides or quinones) .
- Genotoxicity Assays :
- Ames Test : Use Salmonella strains (TA98/TA100) with S9 metabolic activation to detect frameshift/mutation .
- Comet Assay : Assess DNA damage in human lymphocytes exposed to 10–100 µM of the compound .
- Conflicting Data Resolution : Compare metabolic pathways across species (e.g., murine vs. primate CYP2F2 isoforms) to explain variability in carcinogenicity .
Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?
Methodological Answer:
- Environmental Monitoring : Use GC-MS to quantify air/water/sediment levels (detection limit: 0.1 ppb) .
- Degradation Studies :
- Partitioning Analysis : Calculate log Kₒw (octanol-water) and Kₒc (organic carbon) to model bioaccumulation potential .
Methodological Frameworks
Q. What criteria should guide the selection of studies for a systematic review of this compound?
Methodological Answer:
- Inclusion Criteria (Table B-1):
- Populations : Human cohorts or lab mammals (rats, mice).
- Exposure Routes : Inhalation, oral, dermal.
- Outcomes : Hepatic, renal, or respiratory effects .
- Exclusion Criteria : Non-peer-reviewed studies unless validated by ≥3 independent experts .
Q. How are data discrepancies addressed in toxicological profiles?
Methodological Answer:
- Weight-of-Evidence Approach : Prioritize studies with low risk of bias (e.g., randomized dosing, blinded outcome assessment) .
- Sensitivity Analysis : Exclude outlier studies (e.g., high-dose outliers) and recalculate hazard indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
